N-(1-hydroxy-2-methylpropan-2-yl)-2-(3-phenyl-1-adamantyl)acetamide
Overview
Description
N-(1-hydroxy-2-methylpropan-2-yl)-2-(3-phenyl-1-adamantyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes an adamantyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-(3-phenyl-1-adamantyl)acetamide typically involves the reaction of 3-phenyl-1-adamantylamine with 2-bromo-2-methylpropanol in the presence of a base, followed by acylation with acetic anhydride. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium hydride
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)-2-(3-phenyl-1-adamantyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halides or other substituted derivatives
Scientific Research Applications
N-(1-hydroxy-2-methylpropan-2-yl)-2-(3-phenyl-1-adamantyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-2-(3-phenyl-1-adamantyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The phenyl group may participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-(1-hydroxy-2-methylpropan-2-yl)-2-(3-phenyl-1-adamantyl)acetamide: shares structural similarities with other adamantyl-containing compounds, such as amantadine and rimantadine.
Amantadine: Used as an antiviral and antiparkinsonian agent.
Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.
Uniqueness
This compound is unique due to the presence of both the adamantyl and phenyl groups, which confer distinct physicochemical properties and potential biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-(3-phenyl-1-adamantyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-20(2,15-24)23-19(25)13-21-9-16-8-17(10-21)12-22(11-16,14-21)18-6-4-3-5-7-18/h3-7,16-17,24H,8-15H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKQCCWLXVRPLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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